molecular formula C18H21ClN2O2 B11499143 3-butyl-2-(5-chloro-2-methoxyphenyl)-2,5,6,7-tetrahydro-4H-indazol-4-one

3-butyl-2-(5-chloro-2-methoxyphenyl)-2,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11499143
M. Wt: 332.8 g/mol
InChI Key: LWGXRCSTLWQJEB-UHFFFAOYSA-N
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Description

3-BUTYL-2-(5-CHLORO-2-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 3-BUTYL-2-(5-CHLORO-2-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE typically involves multiple steps. The process begins with the preparation of the core indazole structure, followed by the introduction of the butyl, chloro, and methoxy substituents. Common synthetic routes include:

    Cyclization Reactions: Formation of the indazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the butyl, chloro, and methoxy groups via substitution reactions using suitable reagents and conditions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

3-BUTYL-2-(5-CHLORO-2-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Scientific Research Applications

3-BUTYL-2-(5-CHLORO-2-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of 3-BUTYL-2-(5-CHLORO-2-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

3-BUTYL-2-(5-CHLORO-2-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE can be compared with other indazole derivatives, such as:

    2-Phenylindazole: Known for its anti-inflammatory properties.

    5-Chloro-2-methylindazole: Studied for its potential as an anticancer agent.

    2-Methoxyindazole: Explored for its antimicrobial activity.

The uniqueness of 3-BUTYL-2-(5-CHLORO-2-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE lies in its specific combination of substituents, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

3-butyl-2-(5-chloro-2-methoxyphenyl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C18H21ClN2O2/c1-3-4-7-14-18-13(6-5-8-16(18)22)20-21(14)15-11-12(19)9-10-17(15)23-2/h9-11H,3-8H2,1-2H3

InChI Key

LWGXRCSTLWQJEB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2C(=NN1C3=C(C=CC(=C3)Cl)OC)CCCC2=O

Origin of Product

United States

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